1-[3-(1-piperazinyl)phenyl]ethanone
Description
1-[3-(1-Piperazinyl)phenyl]ethanone (CAS: 155088-96-3) is a piperazine-substituted acetophenone derivative characterized by a ketone group at the acetyl position and a piperazine ring attached to the meta position of the phenyl ring.
Properties
IUPAC Name |
1-(3-piperazin-1-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10(15)11-3-2-4-12(9-11)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUAYVYYMFVLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-piperazinyl)phenyl]ethanone typically involves the reaction of 3-(1-piperazinyl)benzaldehyde with an appropriate acetylating agent. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired ethanone derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-piperazinyl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1-[3-(1-piperazinyl)phenyl]ethanol.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Overview
1-[3-(1-piperazinyl)phenyl]ethanone, also known as a piperazine derivative, is a compound that has garnered interest in various scientific fields. Its unique structural properties allow it to interact with biological systems, making it a candidate for research in medicinal chemistry, pharmacology, and material science.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and mental health conditions. The piperazine ring is known for enhancing the pharmacokinetic properties of drug molecules, making this compound a valuable intermediate in the synthesis of various pharmaceuticals.
- Case Study : Research indicates that derivatives of piperazine can exhibit antidepressant and anxiolytic effects, suggesting that this compound may possess similar properties when modified appropriately .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies have explored its efficacy against various bacterial strains, indicating potential applications in developing new antibiotics.
- Case Study : A study involving piperazine derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting the relevance of such compounds in combating antibiotic resistance .
Material Science
In addition to biological applications, this compound is being investigated for its utility in material science. Its chemical structure allows it to be used as a building block for synthesizing polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-[3-(1-piperazinyl)phenyl]ethanone exerts its effects is related to its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating neurotransmitter activity. This interaction can influence pathways involved in mood regulation, making it a candidate for further pharmacological studies.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Piperazine-substituted compounds often exhibit distinct structure-activity relationships (SAR) compared to non-piperazine analogs. For example:
- Piperazine-substituted chalcones (e.g., compounds in Cluster 12 from ) show less obvious SAR trends, likely due to the flexibility of the piperazine ring, which may adopt multiple conformations during receptor interactions. In contrast, non-piperazine chalcones (e.g., cardamonin, IC50 = 4.35 μM) demonstrate clearer SAR, where electronegative substituents (e.g., halogens) at the para position of aromatic rings enhance inhibitory activity .
- 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29) () incorporates a trifluoromethyl group, which increases lipophilicity and metabolic stability compared to the parent compound. This modification is critical for optimizing pharmacokinetic profiles in drug development.
Functional Group Modifications
- Its molecular weight (294.35 g/mol) and polar surface area (73.2 Ų) suggest favorable blood-brain barrier penetration compared to the simpler 1-[3-(1-piperazinyl)phenyl]ethanone .
- 1-{4-[3-(3,5-Dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}ethanone () introduces a nitro group and pyrazole ring, which may confer redox activity or serve as a hydrogen bond acceptor in enzyme binding.
Non-Piperazine Analogs with Similar Backbones
Chalcone Derivatives
- Cardamonin (non-piperazine chalcone, IC50 = 4.35 μM) () lacks the piperazine moiety but achieves high inhibitory activity through hydroxyl groups at the ortho and para positions of ring A. Substitution with iodine or methoxy groups in similar chalcones (e.g., compounds 2j, 2h) reduces potency, highlighting the piperazine group’s role in modulating activity .
- 1-(3-(Benzylideneamino)phenyl)ethanone derivatives () exhibit antifungal activity (ED50 = 8–70 μg/mL against Fusarium oxysporum), with methoxy and hydroxyl substitutions enhancing fungitoxicity. These compounds lack piperazine but share the acetophenone core, emphasizing the scaffold’s versatility .
Quinoline and Tetrazole Hybrids
- 1-(4-(Quinolin-8-ylamino)phenyl)ethanone () demonstrates antibacterial activity when conjugated with quinoline, a moiety known for intercalation into DNA. The absence of piperazine here shifts the mechanism of action toward nucleic acid targeting .
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones () replace piperazine with piperidine, reducing basicity and altering receptor selectivity. These compounds are synthesized via azide-alkyne cycloaddition, a route distinct from typical piperazine-substituted analogs .
Pharmacological and Physicochemical Comparisons
Biological Activity
1-[3-(1-Piperazinyl)phenyl]ethanone, also known as 1-(4-piperazin-1-ylphenyl)ethanone, is a compound of interest due to its diverse biological activities. It is structurally characterized by a piperazine moiety attached to a phenyl ring, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O. Its structure includes a piperazine ring, which is known for enhancing the solubility and bioavailability of compounds in biological systems.
The biological activity of this compound involves several mechanisms:
- DNA Intercalation : Similar to other piperazine derivatives, this compound may intercalate into DNA, disrupting replication processes in rapidly dividing cells .
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions .
- Radical Scavenging Activity : The compound exhibits significant radical scavenging properties, which can protect cells from oxidative stress.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antimicrobial Activity
A study evaluated the antimicrobial properties of various piperazine derivatives, including this compound. The compound was found to have significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) below 50 µg/mL .
Anticancer Potential
Research indicates that this compound exhibits cytotoxicity against human liver hepatocellular carcinoma (HepG2) cells. In vitro studies reported an IC50 value of approximately 25 µM, suggesting its potential as an anticancer agent .
Neuroprotective Effects
In a preclinical model, the compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. This effect was attributed to its ability to enhance antioxidant enzyme activity and reduce reactive oxygen species (ROS) levels in neuronal cultures .
Q & A
Q. What are the common synthetic routes for 1-[3-(1-piperazinyl)phenyl]ethanone?
The synthesis typically involves Friedel-Crafts acylation using acyl chlorides and aromatic rings in the presence of Lewis acid catalysts (e.g., AlCl₃) . Alternatively, condensation reactions between substituted benzaldehydes and piperazine derivatives under basic conditions (e.g., NaOH in ethanol) are employed. For example, 3-acetylbenzaldehyde reacts with piperazine derivatives to form the target compound via nucleophilic substitution .
Q. What analytical techniques are used to characterize this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of aromatic and piperazine protons.
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., 204.27 g/mol for C₁₂H₁₆N₂O) .
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (monoclinic systems with unit cell parameters: a = 32.692 Å, β = 92.985°) .
- Chromatography (HPLC/TLC) : Monitors reaction progress and purity .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts.
- Waste Disposal : Segregate chemical waste and consult certified disposal services .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of this compound?
Critical parameters include:
- Catalyst Selection : Lewis acids (AlCl₃) enhance electrophilic substitution in Friedel-Crafts reactions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .
- Temperature Control : Reflux conditions (e.g., 80°C in ethanol) balance reaction kinetics and side-product formation .
- Stoichiometry : Excess piperazine (1.2–1.5 eq) drives reactions to completion .
Q. How can structural ambiguities in derivatives be resolved using crystallography?
Single-crystal XRD provides atomic-level resolution of bond lengths and angles. For example, monoclinic crystal systems (space group C2/c) reveal intermolecular interactions like π-π stacking in related piperazine derivatives . Pairing XRD with DFT calculations validates electronic properties and hydrogen-bonding networks .
Q. How can molecular docking results for this compound be validated experimentally?
- In Vitro Assays : Compare docking-predicted binding affinities (e.g., with antimicrobial proteins) with experimental IC₅₀ values .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories to identify key residues for mutagenesis studies.
- ADMET Profiling : Validate Lipinski’s rule compliance (e.g., molecular weight <500, logP <5) using tools like SWISS ADME .
Q. How to address contradictions in pharmacological data across studies?
- Dose-Response Curves : Replicate assays at varying concentrations to identify non-linear effects.
- Orthogonal Assays : Combine enzyme inhibition studies with cell viability assays (e.g., MTT) to confirm specificity .
- Meta-Analysis : Compare data across platforms (e.g., PubChem, NIST) to isolate experimental variables like solvent/pH effects .
Q. What methodologies enable the use of this compound as a precursor for complex molecules?
- Suzuki Coupling : Introduce aryl/heteroaryl groups via palladium-catalyzed cross-coupling .
- Reductive Amination : Convert the ketone to secondary amines using NaBH₃CN .
- Heterocycle Functionalization : React with hydrazines or thioureas to form pyrazole/thiazole derivatives .
Notes
- Methodological Focus : Answers emphasize experimental design, validation, and troubleshooting.
- Advanced Tools : Techniques like MD simulations and XRD are highlighted for structural and pharmacological studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
